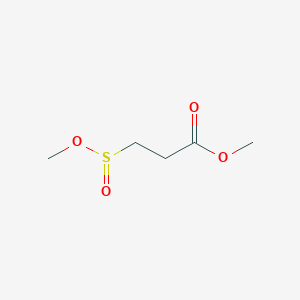
Methyl 3-(methoxysulfinyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(methoxysulfinyl)propanoate is a chemical compound with the molecular formula C5H10O4S . It has an average mass of 166.195 Da and a monoisotopic mass of 166.029984 Da .
Synthesis Analysis
The synthesis of Methyl 3-(methoxysulfinyl)propanoate involves the use of sulfuric acid in dichloromethane at 25℃ for 12.5 hours . The reaction takes place in a test tube containing the appropriate sodium salt of sulfinic acid. After 30 minutes of reaction, powdered 4 A molecular sieves are added. The mixture is stirred for the time indicated and then diluted with dichloromethane and transferred to a separation funnel. The organic phase is then washed with water, dried over anhydrous MgSO4, and filtered through a pad of silica. The solvents are removed in vacuo and the resulting crude product is further purified by flash column chromatography .Molecular Structure Analysis
The molecular structure of Methyl 3-(methoxysulfinyl)propanoate consists of 19 bonds, including 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 sulfite (thio-/dithio-) .Physical And Chemical Properties Analysis
Methyl 3-(methoxysulfinyl)propanoate has a density of 1.3±0.1 g/cm3 . Its boiling point is 259.3±42.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.7±3.0 kJ/mol, and its flash point is 110.6±27.9 °C .Aplicaciones Científicas De Investigación
Synthetic Chemistry
Methyl 3-(methoxysulfinyl)propanoate plays a significant role in synthetic chemistry. It has been used in the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives, which are of interest due to their conformational properties and potential intramolecular hydrogen bonding. This suggests its utility in developing compounds with specific structural characteristics (Tye & Skinner, 2002).
Atmospheric Chemistry
In atmospheric chemistry, methyl 3-(methoxysulfinyl)propanoate-related compounds, specifically methylsulfoxide radicals, have been identified as key reactive species in the oxidation of volatile organic sulfur compounds (VOSCs). This research is crucial for understanding atmospheric processes and the environmental fate of these compounds (Liu et al., 2017).
Pharmaceutical Applications
In the pharmaceutical domain, derivatives of methyl 3-(methoxysulfinyl)propanoate have been explored for their antiproliferative activity against various cancer cell lines. This indicates its potential as a precursor or intermediate in the synthesis of bioactive compounds (Božić et al., 2017).
Material Science
Methyl 3-(methoxysulfinyl)propanoate is also relevant in material science. It has been used in the synthesis of functional polysiloxanes, which exhibit unique fluorescence properties and potential applications in hydrophilic modifications in biomedical fields (Cao et al., 2017).
Organic Synthesis
In organic synthesis, it serves as a building block for various compounds. For instance, its derivatives have been used in the synthesis of 3-(pyrimidinyl)propanoates, demonstrating its versatility in creating complex organic structures (Flores et al., 2013).
Environmental Chemistry
Furthermore, studies on the kinetics and products of reactions involving methyl 3-(methoxysulfinyl)propanoate-related compounds help in understanding their environmental impact and transformation processes (Aschmann et al., 2011).
Propiedades
IUPAC Name |
methyl 3-methoxysulfinylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-8-5(6)3-4-10(7)9-2/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVWDVJMTCWVRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

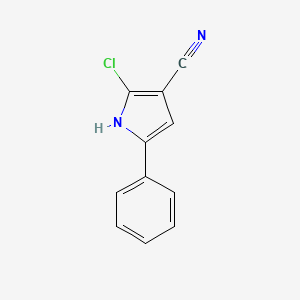
![Methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(tetrahydrofuran-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2385100.png)
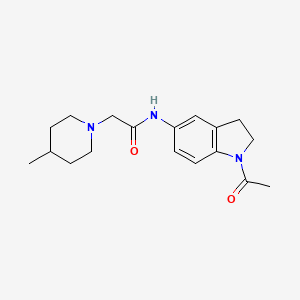
![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B2385103.png)
![Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2385104.png)

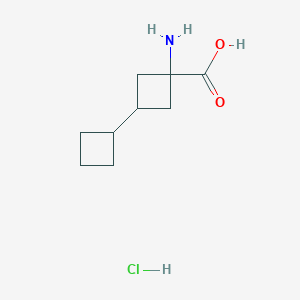

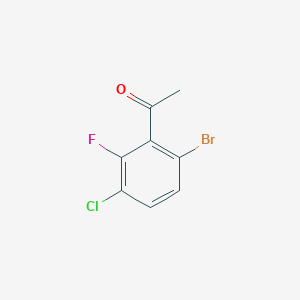



![7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine](/img/structure/B2385116.png)
![2-[(2-Cyclopropylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2385117.png)